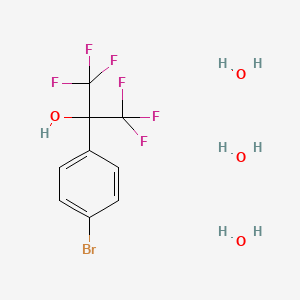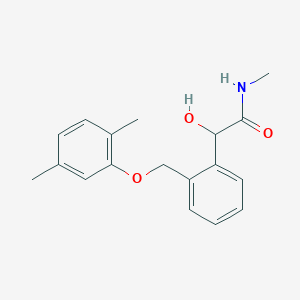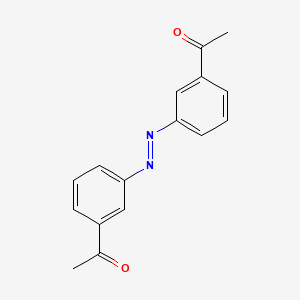
Dibenzyl (Chloromethyl)phosphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dibenzyl (Chloromethyl)phosphonate is a chemical compound with the molecular formula C15H16ClO4P. It is primarily used in organic synthesis and as a reagent in various chemical reactions. This compound is known for its stability and reactivity, making it a valuable tool in both academic and industrial research .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Dibenzyl (Chloromethyl)phosphonate can be synthesized through several methods. One common approach involves the reaction of benzyl alcohol with phosphorus trichloride, followed by the addition of chloromethyl methyl ether. This reaction typically requires a catalyst and is carried out under controlled temperature conditions to ensure high yield and purity .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale batch reactions. The use of continuous flow reactors has also been explored to enhance efficiency and reduce production costs. The reaction conditions are optimized to achieve maximum yield while minimizing by-products .
Analyse Des Réactions Chimiques
Types of Reactions: Dibenzyl (Chloromethyl)phosphonate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form phosphonic acids.
Reduction: Reduction reactions can convert it into phosphine derivatives.
Substitution: It readily participates in nucleophilic substitution reactions, where the chloromethyl group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, alcohols, and thiols are commonly employed.
Major Products: The major products formed from these reactions include phosphonic acids, phosphine derivatives, and various substituted phosphonates .
Applications De Recherche Scientifique
Dibenzyl (Chloromethyl)phosphonate has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism by which Dibenzyl (Chloromethyl)phosphonate exerts its effects involves its ability to form stable intermediates and react with various nucleophiles. The chloromethyl group is highly reactive, allowing it to participate in a wide range of chemical transformations. The compound’s reactivity is influenced by the presence of the phosphonate group, which can stabilize transition states and intermediates during reactions .
Comparaison Avec Des Composés Similaires
Dibenzyl phosphite: Similar in structure but lacks the chloromethyl group, making it less reactive in substitution reactions.
Diethyl phosphite: Another related compound, but with ethyl groups instead of benzyl groups, leading to different reactivity and applications.
Dibenzyl phosphate: Contains a phosphate group instead of a phosphonate group, resulting in different chemical properties and uses.
Uniqueness: Dibenzyl (Chloromethyl)phosphonate is unique due to its combination of a chloromethyl group and a phosphonate group. This dual functionality allows it to participate in a broader range of chemical reactions compared to its analogs. Its stability and reactivity make it a versatile reagent in both research and industrial applications .
Propriétés
Formule moléculaire |
C15H16ClO3P |
|---|---|
Poids moléculaire |
310.71 g/mol |
Nom IUPAC |
[chloromethyl(phenylmethoxy)phosphoryl]oxymethylbenzene |
InChI |
InChI=1S/C15H16ClO3P/c16-13-20(17,18-11-14-7-3-1-4-8-14)19-12-15-9-5-2-6-10-15/h1-10H,11-13H2 |
Clé InChI |
YFLPIZLPODNMOC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)COP(=O)(CCl)OCC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[(2S,3R,4R,5R)-3,4,5-trihydroxyoxolan-2-yl]methyl acetate](/img/structure/B15293603.png)




![2-[4-(1,2-Diphenyl-1-propenyl)phenoxy]-N,N-dimethylethanamine (E/Z Mixture)](/img/structure/B15293634.png)





![a-[3,4-Bis[(tetrahydro-2H-pyran-2-yl)oxy]phenyl]-1,3-dithiane-2-methanol](/img/structure/B15293675.png)

